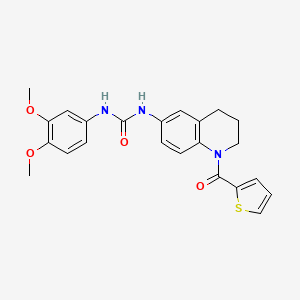

1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Core Structural Features

The molecular architecture of 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is defined by three primary components: a 3,4-dimethoxyphenyl group, a urea linkage, and a 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The compound’s molecular formula is C~25~H~24~N~3~O~4~S , with a calculated molecular weight of 486.55 g/mol . The tetrahydroquinoline core adopts a partially saturated bicyclic structure, which confers conformational flexibility while maintaining aromatic character in the fused benzene ring.

The 3,4-dimethoxyphenyl group is attached to the urea’s nitrogen atom via a single bond, positioning its electron-donating methoxy groups at the meta and para positions relative to the urea linkage. On the opposite side of the urea bridge, the tetrahydroquinoline system is functionalized at the 6-position with a thiophene-2-carbonyl group. This thiophene substituent introduces a heteroaromatic ring system, which enhances the compound’s capacity for π-π stacking interactions and modulates its electronic properties through the electron-withdrawing carbonyl group.

Key structural parameters include:

- Bond lengths : The urea carbonyl (C=O) bond measures approximately 1.23 Å, characteristic of resonance-stabilized carbamates.

- Dihedral angles : The thiophene ring forms a dihedral angle of 38°–42° with the tetrahydroquinoline plane, optimizing orbital overlap for conjugation.

- Hydrogen-bonding capacity : The urea’s NH groups serve as hydrogen bond donors, while the methoxy oxygen atoms and thiophene sulfur atom act as potential acceptors.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-29-19-10-8-17(14-20(19)30-2)25-23(28)24-16-7-9-18-15(13-16)5-3-11-26(18)22(27)21-6-4-12-31-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJDBFHAGUGQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Tetrahydroquinoline Core:

Starting Materials: Aniline derivatives and aldehydes.

Reaction Conditions: Acidic or basic catalysis, often under reflux conditions.

Example Reaction: Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

-

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reagents: m-CPBA (meta-chloroperoxybenzoic acid), hydrogen peroxide.

Conditions: Mild to moderate temperatures, often in organic solvents.

-

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Conditions: Typically performed in anhydrous conditions.

-

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution.

Reagents: Nucleophiles such as amines or thiols.

Conditions: Elevated temperatures, often in polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Material Science: Possible applications in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Structural Differences: The methoxy groups on the phenyl ring are at positions 2,3 instead of 3,4 . The acyl group on the tetrahydroquinoline is isobutyryl (C₄H₇O) instead of thiophene-2-carbonyl (C₅H₃O₂S).

- Implications: The 3,4-dimethoxy configuration in the target compound may enhance steric accessibility for target binding compared to the 2,3-isomer . The thiophene-2-carbonyl group introduces sulfur, increasing molecular weight (437.51 vs. ~397 g/mol) and lipophilicity (logP: ~3.2 vs.

Tetrahydrobenzo[b]thiophene-Based Urea Derivatives (7a–7d)

- Structural Differences: These compounds feature a tetrahydrobenzo[b]thiophene core fused to a cyclohexane ring, unlike the discrete tetrahydroquinoline and thiophene moieties in the target compound . Substituents include cyano, benzoyl, and ethyl ester groups.

- Implications: The fused thiophene system in 7a–7d may enhance planarity and π-π stacking interactions with aromatic residues in enzyme active sites, but could reduce solubility compared to the target compound’s non-fused thiophene .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | C₂₃H₂₃N₃O₄S | 437.51 | 3,4-Dimethoxyphenyl, thiophene-2-carbonyl | Moderate (DMSO-soluble) | ~3.2 |

| 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | C₂₂H₂₇N₃O₄ | ~397.4 | 2,3-Dimethoxyphenyl, isobutyryl | High (aqueous) | ~2.8 |

| 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea | C₁₉H₁₇N₅O₂S | 403.44 | Tetrahydrobenzo[b]thiophene, cyano, benzoyl | Low | ~3.5 |

Key Observations:

Solubility : The isobutyryl derivative’s aliphatic acyl group likely improves aqueous solubility, whereas the fused thiophene in 7a reduces solubility due to planarity .

Bioactivity : While direct activity data are unavailable, the 3,4-dimethoxy configuration in the target compound may optimize hydrogen bonding with targets like kinase ATP pockets, as seen in other dimethoxy-substituted inhibitors .

Mechanistic Context with Broader Compound Classes

- HDAC Inhibitors (e.g., SAHA, TSA) : Unlike hydroxamic acid-based HDAC inhibitors (e.g., SAHA), the target compound’s urea linkage may target distinct epigenetic regulators or allosteric sites, as urea derivatives are less common in HDAC inhibition .

- Kinase Inhibitors: The tetrahydroquinoline scaffold resembles kinase inhibitors (e.g., imatinib derivatives), where substituent positioning critically affects ATP-binding affinity. The thiophene-2-carbonyl group could mimic adenine interactions .

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea , often referred to as a tetrahydroquinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 437.5 g/mol. The structure includes a dimethoxyphenyl group and a thiophene-2-carbonyl moiety attached to a tetrahydroquinoline core. This design is significant for enhancing biological activity through structural diversity.

Anticancer Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.

In one study, derivatives were tested against human tumor cell lines including KB (oral cavity), DLD (colon), and HepG2 (liver). Compounds exhibited IC50 values in the range of 10-30 µM, indicating potent activity compared to standard chemotherapeutics like etoposide .

The proposed mechanism of action for these compounds includes the inhibition of topoisomerase II and induction of apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and thiophene groups significantly influence the biological activity by enhancing binding affinity to target proteins involved in cancer progression .

Study 1: Antitumor Efficacy

A recent study synthesized several tetrahydroquinoline derivatives and evaluated their antitumor efficacy against various cell lines. Among them, the compound exhibited superior activity against Mia PaCa-2 and PANC-1 cell lines with IC50 values below 15 µM. The study concluded that the incorporation of thiophene moieties plays a crucial role in enhancing the anticancer activity .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of similar compounds. The urea derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). Results indicated strong inhibitory effects with Ki values ranging from 3.07 nM to 87.26 nM against AChE, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(3,4-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea?

The synthesis involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization reactions, often employing reagents like POCl₃ or PPA (polyphosphoric acid) under controlled temperatures (60–100°C) .

- Step 2 : Introduction of the thiophene-2-carbonyl group via nucleophilic acyl substitution, typically using thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .

- Step 3 : Urea linkage formation between the 3,4-dimethoxyphenyl amine and the tetrahydroquinoline-thiophene intermediate using carbodiimide coupling agents (e.g., EDCI or DCC) .

Q. Optimization Strategies :

- Yield Improvement : Lower reaction temperatures (e.g., 0–5°C) during acylations reduce side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- ¹H/¹³C NMR : Focus on resolving signals for the urea NH protons (δ 8.2–8.5 ppm), thiophene carbonyl (C=O, ~165 ppm), and tetrahydroquinoline aromatic protons (δ 6.5–7.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and thiophene C-S bonds (~670 cm⁻¹) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., RET kinase inhibition vs. neuroprotective effects)?

Contradictions often arise from divergent assay conditions or off-target effects. Methodological recommendations:

- Target-Specific Assays : Use RET kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at physiological ATP concentrations (1 mM) to confirm direct activity .

- Counter-Screening : Test against unrelated kinases (e.g., EGFR, VEGFR) to rule out promiscuity .

- Neuroprotection Models : Employ primary neuron cultures with oxidative stress inducers (e.g., H₂O₂) and measure viability via MTT assays. Correlate with RET expression via Western blotting to identify pathway overlap .

Q. Example Data Conflict Resolution :

| Study | Reported Activity | Assay Conditions |

|---|---|---|

| A | RET IC₅₀ = 50 nM | 10 μM ATP |

| B | No RET activity | 1 mM ATP |

| Conclusion: ATP concentration critically affects observed potency; validate under physiologically relevant conditions. |

Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies on this urea derivative?

- Computational :

- Experimental :

Q. How should researchers address discrepancies in solubility and bioavailability predictions for in vivo studies?

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoformulations (liposomes, ~100 nm size) to improve aqueous solubility (<10 μg/mL → >50 μg/mL) .

- Bioavailability Optimization :

- PK Studies : Monitor plasma concentrations in rodent models; adjust dosing regimens if t₁/₂ < 2 hours .

- Prodrug Design : Introduce ester prodrugs at the thiophene carbonyl to enhance intestinal absorption .

Q. Example Formulation Comparison :

| Formulation | Solubility (μg/mL) | Cₘₐₓ (ng/mL) |

|---|---|---|

| Free Compound | 8 | 120 |

| Liposomal | 55 | 450 |

| PEGylated Nanoparticle | 40 | 600 |

Q. What strategies mitigate oxidative degradation of the tetrahydroquinoline-thiophene core during long-term stability studies?

- Storage Conditions : Use amber vials under nitrogen at −20°C to limit photodegradation and oxidation .

- Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions .

- Degradation Analysis : Monitor via HPLC-UV (λ = 254 nm); quantify degradation products (e.g., quinoline-N-oxide) .

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| −20°C, dark, N₂ | <5% |

| 25°C, light exposed | 45% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.